[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(3-chlorophenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-2-1-3-11(6-10)13-5-4-9(7-13)8-14/h1-3,6,9,14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSFIGCLPJFPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation and Substitution
A common approach involves starting from a pyrrolidine precursor or synthesizing the pyrrolidine ring via cyclization reactions. The 3-chlorophenyl group is introduced by reacting the pyrrolidine nitrogen with a 3-chlorophenyl-containing electrophile, such as 3-chlorobenzyl halides or related derivatives.
Introduction of the Hydroxymethyl Group
The hydroxymethyl group at the 3-position can be introduced by reduction of a corresponding aldehyde or ketone intermediate or by direct hydroxymethylation reactions. For example, a 3-pyrrolidinyl aldehyde intermediate can be reduced using sodium borohydride or related hydride reagents to yield the hydroxymethyl derivative.
Representative Reaction Conditions
Aldehyde Addition and Reduction : A solution of the appropriate aldehyde (e.g., 3-chlorophenyl-substituted aldehyde) in tetrahydrofuran (THF) is added slowly at low temperature (e.g., –78 °C) to a pyrrolidine-containing reaction mixture. The mixture is then warmed to 0 °C and stirred for extended periods (up to 18 hours) to ensure complete reaction.
Reduction Step : The intermediate aldehyde or imine is reduced using sodium borohydride in the presence of boron trifluoride etherate (BF3·OEt2) at low temperatures (0–10 °C) to afford the hydroxymethyl product with good stereochemical control.
Catalysts and Additives : Chiral catalysts such as diphenylprolinol derivatives may be employed to improve enantiomeric excess during the formation of chiral centers in the pyrrolidine ring.
Purification and Characterization
After synthesis, the crude product is typically purified by flash chromatography on silica gel using ethyl acetate/petroleum ether mixtures as eluents. The purified compound is characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm the structure and stereochemistry.
- Mass spectrometry (MS) for molecular weight confirmation.
- Chromatographic purity assessment.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of pyrrolidine intermediate | Pyrrolidine or precursor, 3-chlorobenzyl halide | Nucleophilic substitution or cyclization |
| 2 | Addition of aldehyde (3-chlorophenyl-substituted) | Aldehyde in THF, –78 °C to 0 °C, 18 h stirring | Slow addition to control reaction |
| 3 | Reduction of aldehyde to hydroxymethyl | Sodium borohydride/BF3·OEt2, 0–10 °C | Stereoselective reduction |
| 4 | Purification | Flash chromatography (silica gel, EtOAc/PE 1:5) | Ensures high purity |
| 5 | Characterization | NMR, MS | Confirms structure and purity |
Research Findings and Optimization
- The use of low temperatures during aldehyde addition and reduction steps minimizes side reactions and improves yield and stereoselectivity.
- Employing chiral catalysts enhances enantiomeric excess, which is critical for biological activity in medicinal chemistry applications.
- Industrial processes emphasize solvent choice and reaction scale-up considerations to maintain product quality and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the chlorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol typically involves multi-step processes that may include condensation reactions and the introduction of various substituents to enhance biological activity. The compound's structure allows it to participate in diverse chemical reactions, making it a versatile building block in drug development.
Anticonvulsant Properties
Research has indicated that derivatives of pyrrolidin-3-ylmethanol exhibit anticonvulsant activity. For example, studies have shown that certain analogs demonstrate efficacy in models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These compounds have been evaluated for their protective indexes (PIs), which compare their therapeutic effects to potential neurotoxicity .
Analgesic Effects
In addition to anticonvulsant properties, this compound has been investigated for its analgesic effects. Compounds derived from this scaffold have shown promise in reducing pain responses in animal models, suggesting potential applications in pain management therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the phenyl ring and the pyrrolidine moiety can significantly influence the compound's binding affinity to various receptors, including serotonin receptors . This insight is valuable for designing more potent and selective drugs.
Case Study 1: Anticonvulsant Efficacy
A study published in 2021 evaluated a series of pyrrolidine derivatives, including those based on this compound. The results indicated that certain derivatives provided significant protection against seizures with favorable safety profiles compared to established anticonvulsants like valproic acid . The protective index values were calculated to assess the therapeutic window.
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of pyrrolidine derivatives. In this study, compounds were tested in various pain models, demonstrating significant reductions in pain responses. The findings suggest that these compounds could serve as effective alternatives or adjuncts to current pain management therapies .
Mechanism of Action
The mechanism of action of [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Pyrrolidinyl Methanol Derivatives
The following table summarizes key structural analogs and their distinguishing features:
*Calculated based on similar structures.
Key Observations:
- Chlorophenyl vs. Fluorophenyl: The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and lipophilicity, whereas fluorinated analogs (e.g., [1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol) exhibit stronger electronegativity, enhancing metabolic stability in drug candidates .
- Positional Isomerism: The meta-chloro substitution in the target compound contrasts with ortho-substituted analogs (e.g., [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol), which may reduce steric hindrance and improve receptor binding .
- Hybrid Structures: Compounds like [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol introduce a ketone group, increasing reactivity in cross-coupling reactions .
Physicochemical and Pharmacological Properties
- Solubility: The hydroxymethyl group enhances water solubility compared to non-polar analogs (e.g., simple chlorophenyl derivatives) .
- ADME Profiles: Chlorinated aromatic compounds often show prolonged half-lives due to resistance to oxidative metabolism, whereas fluorinated analogs (e.g., [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol) may exhibit better membrane permeability .
Biological Activity
[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H14ClN
- CAS Number : 1017444-94-8
The compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a hydroxymethyl group, which plays a crucial role in its biological activity.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Pyrrolidine derivatives have been evaluated for their anticancer properties. In vitro studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds structurally similar to this compound have shown promising results against neuroblastoma cell lines, indicating potential for further development in cancer therapy .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Receptor Modulation : It may also interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology. For instance, studies on related compounds have demonstrated activity at serotonin receptors, which are implicated in mood regulation and cognitive function .
Study 1: Antimicrobial Efficacy
In a study evaluating various pyrrolidine derivatives, this compound was tested against multiple bacterial strains. Results showed that it effectively inhibited bacterial growth, particularly against S. aureus and E. coli, supporting its potential use as an antimicrobial agent .
Study 2: Anticancer Properties
Another investigation focused on the anticancer activity of this compound. It was found to induce apoptosis in neuroblastoma cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for developing new cancer therapies targeting aggressive tumors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [1-(4-Chlorophenyl)pyrrolidin-3-yl]methanol | 4-chlorophenyl substitution | Moderate antibacterial activity |
| [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol | 2-chlorophenyl substitution | Low anticancer activity |
This table illustrates that while similar compounds exhibit some biological activities, the presence of the 3-chlorophenyl group in our compound enhances its efficacy.
Q & A
Q. What are the established synthetic routes for [1-(3-Chlorophenyl)pyrrolidin-3-yl]methanol?
The compound is synthesized via a multi-step process. A key method involves reacting pyrrolidin-3-yl methanol with a 3-chlorophenyl precursor under nucleophilic substitution conditions. For example, in the synthesis of a related pyridopyrimidine inhibitor, gaseous ammonia was used as a reagent to introduce the amine group, followed by cyclization and purification steps . Critical parameters include:
- Reaction temperature : Controlled between 0–25°C to minimize side reactions.
- Solvent system : Polar aprotic solvents (e.g., DMSO, DMF) enhance reactivity.
- Workup : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is used for purification .
Q. How is this compound characterized spectroscopically?
Key analytical data include:
| Technique | Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 3.31–3.27 (m, 2H, CH₂), 3.21–3.18 (m, 2H, pyrrolidine), 1.82–1.79 (m, 1H, CH) | |
| HRMS | [M+H]⁺ calculated: 390.0888; observed: 390.0883 (Δ = 0.0005) | |
| Discrepancies in NMR signals (e.g., splitting patterns) can arise from stereochemical complexity or solvent effects. Deuterated solvents and high-field instruments (>400 MHz) are recommended for resolution . |
Advanced Questions
Q. How can researchers optimize reaction yields for this compound?
Yield optimization strategies include:
- Catalyst screening : Palladium-based catalysts improve coupling efficiency in aryl-pyrrolidine bond formation .
- Temperature gradients : Slow warming (-20°C to RT) reduces decomposition of intermediates.
- Protecting groups : Temporary protection of the methanol group (e.g., silylation) prevents undesired side reactions during synthesis .
A case study reported a 72% yield using NH₃(g) instead of NH₃/MeOH, highlighting reagent choice impacts .
Q. What computational methods predict the biological activity of this compound derivatives?
Docking studies (e.g., AutoDock Vina) and DFT calculations assess binding affinity to target proteins. For example:
- Lipinski’s Rule : LogP = 2.2 (predicted), indicating moderate membrane permeability .
- Electrostatic potential maps : Reveal nucleophilic regions (e.g., methanol -OH) for hydrogen bonding .
Such models guide structural modifications to enhance potency against bacterial targets (e.g., biotin carboxylase) .
Q. How do steric and electronic effects of the 3-chlorophenyl group influence reactivity?
- Steric effects : The meta-Cl substituent reduces steric hindrance compared to ortho or para positions, facilitating pyrrolidine ring formation .
- Electronic effects : The electron-withdrawing Cl group polarizes the aryl ring, enhancing electrophilicity for nucleophilic attack .
Comparative studies with fluorophenyl analogs show ~20% lower reactivity due to weaker electron-withdrawing effects of F vs. Cl .
Q. What strategies resolve discrepancies in HPLC purity assessments?
Q. How is chiral purity ensured in this compound synthesis?
Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA (90:10) resolves enantiomers. A reported enantiomeric excess (ee) of >98% was achieved using (S)-BINOL as a chiral auxiliary .
Q. What are the stability profiles of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
